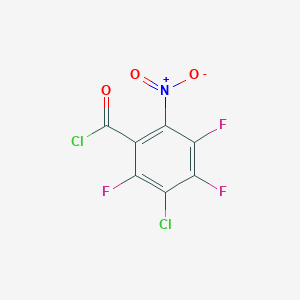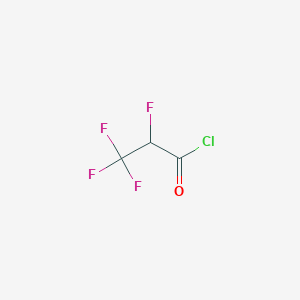
2,3,3,3-TETRAFLUOROPROPANOYL CHLORIDE
Vue d'ensemble
Description
2,3,3,3-Tetrafluoropropanoyl chloride is a fluorinated organic compound with the molecular formula C3H2ClF4O. It is a colorless liquid that is used as an intermediate in the synthesis of various chemicals, particularly in the production of pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoropropanoyl chloride typically involves the chlorination of 2,3,3,3-tetrafluoropropanoic acid. One common method is the reaction of 2,3,3,3-tetrafluoropropanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C3H2F4O2+SOCl2→C3H2ClF4O+SO2+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3,3-Tetrafluoropropanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound reacts with water to form 2,3,3,3-tetrafluoropropanoic acid and hydrochloric acid.
Reduction: It can be reduced to 2,3,3,3-tetrafluoropropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and alcohols (e.g., methanol) are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Produces substituted derivatives such as amides, esters, and thioesters.
Hydrolysis: Yields 2,3,3,3-tetrafluoropropanoic acid.
Reduction: Forms 2,3,3,3-tetrafluoropropanol.
Applications De Recherche Scientifique
2,3,3,3-Tetrafluoropropanoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of fluorinated organic compounds.
Biology: In the development of fluorinated biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3,3,3-tetrafluoropropanoyl chloride involves its reactivity with nucleophiles due to the electron-withdrawing effect of the fluorine atoms. This effect makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride
- 3,3,3-Trifluoropropionyl chloride
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid
Uniqueness
2,3,3,3-Tetrafluoropropanoyl chloride is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Propriétés
IUPAC Name |
2,3,3,3-tetrafluoropropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF4O/c4-2(9)1(5)3(6,7)8/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRSPMMMBKHFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


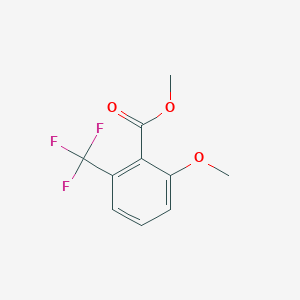
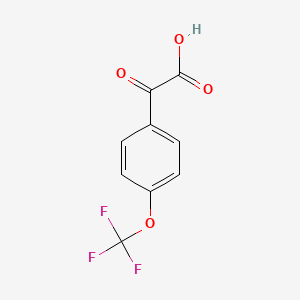
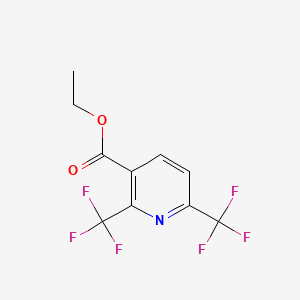
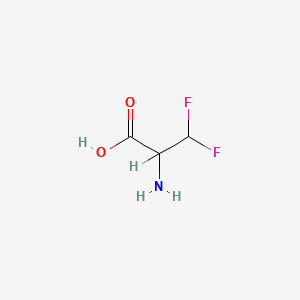
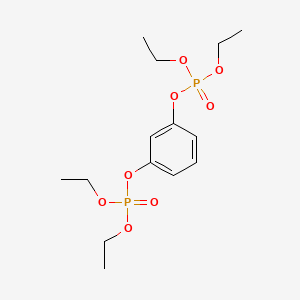
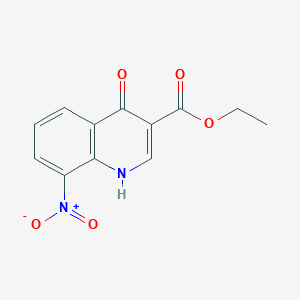
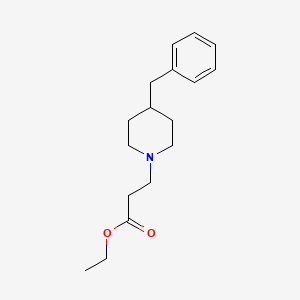
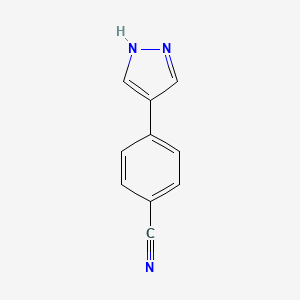
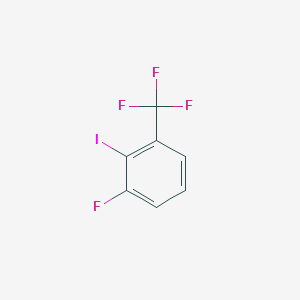
![4,5-dichloro-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B3039487.png)
acetic acid](/img/structure/B3039488.png)
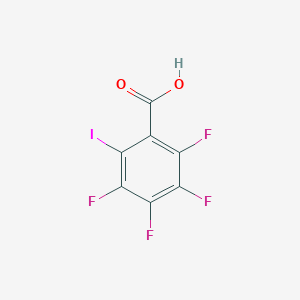
![(3S,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolan-2-one](/img/structure/B3039491.png)
